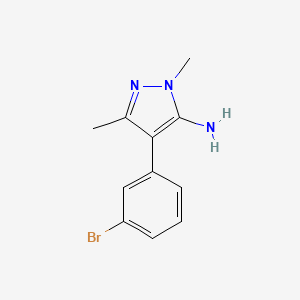![molecular formula C21H19N3O6S B2999788 ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-84-8](/img/structure/B2999788.png)
ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a chromene group, and a pyridine group . These groups are common in many biologically active molecules.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .Chemical Reactions Analysis
The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For example, the carbamoyl group can participate in condensation reactions, and the chromene group can undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on synthesizing this compound and exploring its chemical reactivity. For example, studies have demonstrated methods for synthesizing highly functionalized tetrahydropyridines through annulation reactions, which involve similar structural motifs to ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Zhu et al., 2003). Additionally, the compound's chromone and thienopyridine elements have been utilized in reactions with cyanothioacetamide to form novel heterocyclic structures, demonstrating the compound's versatility in synthesizing new chemical entities (Kornev et al., 2019).
Biological Applications
There has been interest in the potential biological applications of compounds with similar structures. For instance, coumarin derivatives containing the thiazolidin-4-one ring, synthesized using ethyl 2-oxo-2H-chromene-3-carboxylate, have been evaluated for their biological properties, hinting at the possible bioactive potential of this compound (Ramaganesh et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body, affecting cellular processes .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. The compound’s structure, particularly the presence of the 4-oxo-4H-chromene-3-carboxamido group, allows it to bind to its targets and exert its effects .
Biochemical Pathways
The compound is involved in reactions with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of new pyrazole and isoxazole derivatives . These reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields (71–99%) .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. The formation of new pyrazole and isoxazole derivatives as a result of its reactions with 1,2-binucleophilic agents suggests that it may have a role in the synthesis of these compounds .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reactions of the compound with 1,2-binucleophilic agents proceed under mild conditions (ethanol, room temperature), suggesting that the reaction environment can influence the compound’s activity .
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-15(9-24)31-20(16(12)18(22)26)23-19(27)13-10-30-14-6-4-3-5-11(14)17(13)25/h3-6,10H,2,7-9H2,1H3,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPXXFHZFPZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)

![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)
![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)




![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)
![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)